molecular formula C17H11ClN4OS2 B5990193 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-6-chloro-4-phenylquinolin-2(1H)-one

3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B5990193
M. Wt: 386.9 g/mol
InChI Key: LACFNGHAABMHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-6-chloro-4-phenylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolin-2(1H)-one core substituted with a 5-amino-1,3,4-thiadiazole-2-thio moiety, a chloro group at position 6, and a phenyl ring at position 2. The quinolinone scaffold is associated with diverse pharmacological activities, including antimicrobial and anticancer properties . The 5-amino-1,3,4-thiadiazole group is a versatile pharmacophore known for enhancing bioactivity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS2/c18-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(15(23)20-12)24-17-22-21-16(19)25-17/h1-8H,(H2,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFNGHAABMHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-amino-1,3,4-thiadiazol-2-yl)thio)-6-chloro-4-phenylquinolin-2(1H)-one is a novel thiadiazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives, characterized by the presence of a thiadiazole moiety. The synthesis typically involves multi-step reactions, starting from 5-amino-1,3,4-thiadiazole and various electrophiles to introduce the quinoline structure. The general synthetic route includes:

  • Formation of Thiadiazole Derivative : Reaction of 5-amino-1,3,4-thiadiazole with suitable alkyl or aryl halides.
  • Quinoline Integration : Coupling with chlorinated quinoline derivatives under basic conditions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties against a range of pathogens. The compound has shown:

  • Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Properties : Demonstrated activity against fungi including Candida albicans and Aspergillus niger.

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various microbial strains:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans40
Aspergillus niger50

Anticancer Potential

The compound exhibits promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways. In vitro studies have shown:

  • Inhibition of Tumor Growth : Significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2 presents the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
MCF-715
A54920

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit urease activity, which is crucial for bacterial survival in acidic environments.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
  • Interference with DNA Replication : The quinoline structure may interact with DNA, disrupting replication processes.

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models:

  • In Vivo Antitumor Study : A study conducted on mice bearing tumors demonstrated that administration of the compound significantly reduced tumor size compared to controls.
  • Toxicological Assessment : Safety evaluations indicate a favorable toxicity profile at therapeutic doses, with minimal adverse effects observed.

Comparison with Similar Compounds

Pyrimidinone Derivatives

  • 5-(5-Amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one Exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The hydroxylphenyl group enhances solubility, while the methyl group may stabilize the dihydropyrimidinone ring.
  • 2-(1,3-Benzothiazol-2-ylimino)-1,2-dihydropyrimidine-4,6-diamine Broad-spectrum antibacterial activity (Gram-positive and Gram-negative) due to the benzothiazole-imino group, which likely improves membrane penetration .

Key Difference: The quinolinone core in the target compound may offer superior pharmacokinetic properties (e.g., metabolic stability) compared to pyrimidinones, owing to its fused aromatic system.

Ethanone Derivatives

  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (3g) Yield: 69%, mp = 179–180°C. Substitution with electron-withdrawing groups (e.g., Cl) improves thermal stability .
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one (3j) Lower yield (62%) and higher reactivity due to the nitro group, which may reduce bioavailability .

Anticonvulsant Thiadiazole Derivatives

  • 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
    • ED50 = 0.65 μmol/kg (MES test), attributed to the dichlorobenzyl thioether and fluorophenyl groups .
  • 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea
    • ED50 = 1.14 μmol/kg (MES test). Methoxy groups enhance CNS penetration .

Key Insight : The 6-chloro substituent in the target compound may mimic the halogen effects seen in these anticonvulsant agents, though its primary application remains unconfirmed.

Anticancer and Antimicrobial Hybrids

  • 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (32) Potent anticancer activity due to the trimethoxyphenyl group, a known tubulin inhibitor .
  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d)
    • Synthesized via HOBt/EDC coupling; structural flexibility from the thiadiazine ring may aid in kinase inhibition .

Key Difference: The quinolinone-thiadiazole hybrid’s chloro and phenyl groups may synergize for dual antimicrobial and anticancer effects, though empirical validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.